Centchroman

Mastalgia SERM Dosing Frequency

Researchers requiring a long-acting nonsteroidal SERM for reproductive or oncology studies often face limited options with extended pharmacokinetic profiles. Centchroman solves this with a 168-hour terminal half-life, enabling once-weekly dosing paradigms. • Pearl Index of 0.42-0.83 and 77.5% user satisfaction in contraceptive trials. • 96.2% mastalgia pain relief (VAS<3 at 3 months), equivalent to tamoxifen with superior early pain control (p=0.04). • 40.5% overall response rate in Phase II advanced breast cancer. Supplied with full analytical documentation and global cold-chain shipping, ensuring reliable procurement for demanding research programs.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 9032-43-3
Cat. No. B043507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentchroman
CAS9032-43-3
SynonymsCentchroman
Compound 67 20
Compound 67-20
Compound 6720
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
InChIInChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
InChIKeyXZEUAXYWNKYKPL-URLMMPGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Centchroman: Once-Weekly SERM Contraceptive Overview


Centchroman (INN: Ormeloxifene) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 3,4-diaryl chroman class [1]. Synthesized and developed by the Central Drug Research Institute (CDRI), Lucknow, India, it is marketed as a once-a-week oral contraceptive under trade names including Saheli, Chhaya, and Centron [2]. The compound exhibits a racemic mixture structure with a long terminal serum half-life of approximately 168 hours (7 days) in women, enabling its unique weekly dosing regimen [3]. Unlike steroidal contraceptives, Centchroman acts primarily by inhibiting endometrial receptivity to blastocyst implantation without disrupting the hypothalamic-pituitary-ovarian axis, ovulation, or fertilization [4].

SERM tool compound for estrogen receptor modulation studies
Extended half-life (~7 days) supports once-weekly dosing models
Racemic mixture suitable for enantiomer-specific binding assays
Non-hormonal endometrial anti-implantation mechanism

Centchroman: Risks of Generic SERM Substitution


Centchroman cannot be generically substituted with other SERMs such as tamoxifen or raloxifene due to its distinct pharmacokinetic profile (168-hour terminal half-life versus tamoxifen's 5-7 days with active metabolites) and unique tissue-selective agonist/antagonist balance [1]. The compound exhibits a 250 nM Ki for ERα and 750 nM Ki for ERβ, demonstrating receptor subtype selectivity that differs markedly from other SERMs [2]. Furthermore, Centchroman is the only SERM approved specifically as a non-hormonal, once-weekly oral contraceptive, a regulatory and clinical positioning not shared by any other compound in its class [3]. Substitution with alternative SERMs would alter both the temporal exposure profile and the tissue-specific estrogenic/antiestrogenic activity, compromising both experimental reproducibility and therapeutic outcomes.

  • Pharmacokinetic profile Tamoxifen/raloxifene may not replicate the 168 h half-life, shifting temporal exposure interpretation.
  • ER subtype selectivity Ki ratios (ERα 250 nM vs ERβ 750 nM) differ from other SERMs, impacting tissue-selectivity study endpoints.
  • Regulatory positioning Centchroman is the only SERM indicated for once-weekly contraceptive research; substitution would alter model-response endpoints.

Centchroman: Evidence-Based Differentiation


Mastalgia Pain Relief vs. Tamoxifen: Equivalent Efficacy, Less Frequent Dosing

Centchroman (30 mg twice or thrice weekly) achieves pain relief and quality-of-life improvement equivalent to daily tamoxifen 10 mg in cyclical mastalgia [1]. At 3 months, 96.2% of centchroman patients achieved VAS pain score <3 versus 92.5% with tamoxifen, from baseline VAS scores of 6.49 and 6.25 respectively [2]. Centchroman also demonstrated superior early pain control in the first month (p=0.04) [3].

Mastalgia pain-score endpoint
Head-to-head
Centchroman: 96.2% VAS
Tamoxifen: 92.5% VAS
Supports pain-score endpoint interpretation and reduced dosing frequency context.
RCT; mastalgia patients; 3-month follow-up
Osteoclast spreading inhibition
Head-to-head
32% inhibition at 1 µM
Raloxifene & estradiol: 0%
Supports bone-tissue SERM selectivity review; distinct from raloxifene.
In vitro osteoclast assay; cytoplasmic spreading measurement
Contraceptive & satisfaction endpoints
Head-to-head
Pearl Index: 0.42–0.83 vs 0.1–0.5
Satisfaction: 77.5% vs 65%
Reported contraceptive endpoint context; higher satisfaction may support method continuation endpoints.
Post-abortion women; 12-month observation
ER binding affinity (RBA)
Head-to-head
l-centchroman: 15.7% RBA
d-centchroman: 2.1% RBA
(7.5× difference)
Enantiomer-attribution review required; binding affinity differs substantially.
Competitive binding assay; estradiol-17β reference
Early pain-score reduction
Head-to-head
Centchroman: greater pain reduction at 1 month (p=0.04)
Reported early-pain-score endpoint; may inform study design for rapid symptom endpoints.
RCT; mastalgia patients; VAS assessment
Tumor-response endpoint
Cross-study comparable
40.5% overall response rate (Phase II, n=79)
Reported tumor-response context; supports oncology tissue-selectivity research.
Phase II; advanced breast cancer; 6-month median response
Mastalgia SERM Dosing Frequency

Osteoclast Spreading Inhibition Advantage vs. Raloxifene

In an in vitro bone resorption assay, centchroman (1 μM) inhibited osteoclast cytoplasmic spreading by 32%, whereas raloxifene and 17β-estradiol at the same concentration showed no inhibitory effect [1]. This unique activity suggests a distinct mechanism of action in bone tissue that is not shared by raloxifene.

Osteoclast spreading inhibition
Head-to-head
32% inhibition at 1 µM
Raloxifene & estradiol: 0%
Supports bone-tissue SERM selectivity review; distinct from raloxifene.
In vitro osteoclast assay; cytoplasmic spreading measurement
Osteoporosis Bone Resorption SERM

User Satisfaction and Contraceptive Efficacy vs. COCs

In a head-to-head comparison among post-abortion women, centchroman demonstrated a Pearl Index of 0.83 versus typical COC Pearl Index ranges of 0.1-0.5, while achieving significantly higher user satisfaction (77.5% vs. 65% for COCs, p<0.05) [1]. Efficacy ranges from 96-100% across multiple studies [2]. Recent postpartum data confirm a Pearl Index of 0.42 per hundred woman-years [3].

Contraceptive & satisfaction endpoints
Head-to-head
Pearl Index: 0.42–0.83 vs 0.1–0.5
Satisfaction: 77.5% vs 65%
Reported contraceptive endpoint context; higher satisfaction may support method continuation endpoints.
Post-abortion women; 12-month observation
Contraception Post-abortion Satisfaction

Enantiomer-Specific ER Binding: l- vs. d-Centchroman

The relative binding affinity (RBA) for estrogen receptor differs substantially between centchroman enantiomers: l-centchroman (levormeloxifene) exhibits an RBA of 15.7±3.1% of estradiol-17β, compared to only 2.10±0.9% for d-centchroman and 5.24±1.45% for the racemic dl-centchroman [1]. This 7.5-fold difference between enantiomers underscores the critical importance of stereochemical purity in experimental and therapeutic applications.

ER binding affinity (RBA)
Head-to-head
l-centchroman: 15.7% RBA
d-centchroman: 2.1% RBA
(7.5× difference)
Enantiomer-attribution review required; binding affinity differs substantially.
Competitive binding assay; estradiol-17β reference
Receptor Binding SERM Enantiomer

Early Mastalgia Pain Control vs. Tamoxifen

In a randomized controlled trial, centchroman demonstrated significantly better pain control than tamoxifen during the first month of treatment (p=0.04) [1]. This early therapeutic advantage may translate to faster symptom relief for patients and earlier clinical response endpoints for research studies.

Early pain-score reduction
Head-to-head
Centchroman: greater pain reduction at 1 month (p=0.04)
Reported early-pain-score endpoint; may inform study design for rapid symptom endpoints.
RCT; mastalgia patients; VAS assessment
Mastalgia Pain Management SERM

Advanced Breast Cancer Response: Phase II Trial

In a Phase II clinical trial involving 79 patients (75 female, 4 male) with advanced breast cancer, centchroman achieved an overall response rate of 40.5%, with a median response duration of 6 months [1]. This level of anti-tumor activity established centchroman as a candidate SERM for breast cancer management, with responses observed particularly in bone and pulmonary metastases.

Tumor-response endpoint
Cross-study comparable
40.5% overall response rate (Phase II, n=79)
Reported tumor-response context; supports oncology tissue-selectivity research.
Phase II; advanced breast cancer; 6-month median response
Breast Cancer SERM Oncology

Centchroman: Research and Industrial Applications


Weekly Contraceptive Formulation and Reproductive Research

Centchroman's 168-hour terminal half-life uniquely supports once-weekly oral contraceptive dosing, a regimen with demonstrated Pearl Index values of 0.42-0.83 and 77.5% user satisfaction [1]. This extended pharmacokinetic profile, combined with its non-hormonal mechanism of action (endometrial anti-implantation without ovulation suppression), makes centchroman an ideal reference compound for developing long-acting oral contraceptives and studying reproductive pharmacology in non-human primate and rodent models [2].

SERM Pharmacology and Bone Biology Research

The unique osteoclast spreading inhibition activity of centchroman (32% inhibition at 1 μM versus 0% for raloxifene) positions this compound as a critical comparator in SERM bone biology studies [3]. Its tissue-selective agonist/antagonist profile, combined with distinct ERα/ERβ binding affinity (Ki 250 nM and 750 nM respectively), enables mechanistic investigation of SERM-mediated bone protection that is not achievable with tamoxifen or raloxifene [4].

Mastalgia and Benign Breast Disease Clinical Research

The head-to-head evidence demonstrating centchroman's equivalence to tamoxifen in mastalgia pain relief (96.2% vs. 92.5% achieving VAS<3 at 3 months) with superior early pain control (p=0.04) and reduced pill burden supports its use as a comparator or intervention in clinical trials for benign breast disease [5]. The compound's favorable side-effect profile and once-weekly dosing regimen enhance protocol adherence and study completion rates.

Advanced Breast Cancer and Oncology Research

The demonstrated 40.5% overall response rate in advanced breast cancer (Phase II trial) supports centchroman's procurement as a reference SERM for oncology research programs investigating tissue-selective estrogen receptor modulation in hormone-responsive cancers [6]. Its distinct chemical scaffold (3,4-diaryl chroman) relative to triphenylethylene SERMs like tamoxifen offers structural diversity for medicinal chemistry and drug discovery efforts.

Application
Selection Property
Validation Focus
Reproductive pharmacology studies
Extended half-life supporting once-weekly dosing models
Endometrial receptivity & Pearl Index endpoints
SERM bone biology research
Osteoclast inhibition distinct from raloxifene
Bone-tissue SERM selectivity & osteoclast assay endpoints
Mastalgia pain-score research
Pain-score equivalence to tamoxifen in clinical study
VAS pain-score & dosing frequency endpoint review
Breast cancer tumor-response research
Reported tumor-response rate in Phase II trial
Response-rate & tissue-selectivity endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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